1-(Bromomethoxy)butane

Description

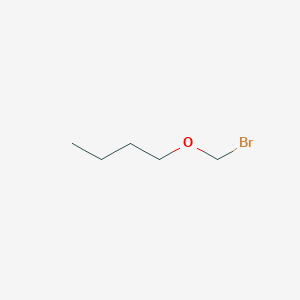

1-(Bromomethoxy)butane (C₅H₁₁BrO) is a brominated ether derivative characterized by a butane backbone substituted with a bromomethoxy (-OCH₂Br) group. For example, brominated ethers like 1-Bromo-4-(2-methoxyethoxy)butane (CAS 59551-76-7) share similar functional groups and reactivity profiles .

Key inferred properties:

Properties

IUPAC Name |

1-(bromomethoxy)butane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO/c1-2-3-4-7-5-6/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSBCGFVAMIDBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563244 | |

| Record name | 1-(Bromomethoxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59375-51-8 | |

| Record name | 1-(Bromomethoxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

1-(Bromomethoxy)butane can be synthesized through several methods. One common synthetic route involves the reaction of butan-1-ol with hydrogen bromide in the presence of a strong acid, such as sulfuric acid . This reaction follows an S_N2 mechanism, where the hydroxyl group of butan-1-ol is protonated and subsequently replaced by a bromine atom.

Another method involves the Williamson Ether Synthesis, where an alkoxide nucleophile reacts with a primary alkyl halide . In this case, the alkoxide is generated by deprotonating an alcohol with a strong base like sodium hydride, and then reacting it with a bromomethane derivative to form this compound.

Chemical Reactions Analysis

1-(Bromomethoxy)butane undergoes various types of chemical reactions, including:

Substitution Reactions: As a primary haloalkane, it is prone to nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium hydroxide, which can replace the bromine atom with a hydroxyl group to form butanol.

Elimination Reactions: Under strong basic conditions, such as with potassium tert-butoxide, this compound can undergo elimination to form alkenes.

Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions depending on the specific reagents and conditions used.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with a hydroxide ion would yield butanol, while elimination would produce butene.

Scientific Research Applications

1-(Bromomethoxy)butane has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of more complex molecules.

Biology: It can be used in the study of enzyme mechanisms and the development of enzyme inhibitors.

Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-(Bromomethoxy)butane exerts its effects is primarily through its reactivity as a haloalkane. It can participate in nucleophilic substitution and elimination reactions, which are fundamental processes in organic chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.

Comparison with Similar Compounds

Key Observations :

- Brominated compounds exhibit higher molecular weights compared to non-brominated analogs (e.g., 1-(1-Butoxyethoxy)butane vs. This compound).

- Terminal bromine in 1-bromobutane contributes to a lower boiling point than brominated ethers, likely due to reduced polarity.

Reactivity and Stability

Key Observations :

- Bromine substitution enhances reactivity in SN2 reactions compared to non-brominated ethers.

- Ether linkages generally improve stability but reduce electrophilicity compared to alkyl bromides.

Key Observations :

- Limited ecological data exist for all listed compounds (e.g., biodegradability, bioaccumulation) .

Biological Activity

1-(Bromomethoxy)butane, a halogenated organic compound, has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C5H11BrO

- Molecular Weight : 183.05 g/mol

- CAS Number : 150-74-7

The compound features a bromine atom attached to a butyl chain with a methoxy group, which influences its reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that halogenated compounds, including this compound, may exhibit antimicrobial properties. A study evaluated various halogenated alkanes for their effectiveness against bacteria and fungi. The findings suggested that compounds with bromine substitutions demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

The results indicate that the presence of the bromine atom enhances the compound's ability to disrupt microbial cell membranes.

Cytotoxicity and Cancer Research

In vitro studies have explored the cytotoxic effects of this compound on various cancer cell lines. These studies utilized the MTT assay to determine cell viability after treatment with the compound.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

The data suggest that this compound exhibits moderate cytotoxicity, particularly against lung cancer cells (A549), indicating potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that its ability to interact with cellular membranes may lead to increased permeability and subsequent cell death in microbial and cancer cells. This interaction could involve the disruption of lipid bilayers or interference with cellular signaling pathways.

Case Study: Antibacterial Efficacy

A recent study investigated the antibacterial efficacy of various halogenated compounds, including this compound, against multi-drug resistant strains. The study found that this compound showed promise in inhibiting bacterial growth in vitro, suggesting further investigation into its use as an alternative antimicrobial agent is warranted.

Case Study: Cytotoxic Effects on Cancer Cells

Another case study focused on the cytotoxic effects of this compound on breast cancer cell lines. The study revealed that treatment with this compound led to significant apoptosis in MCF-7 cells, highlighting its potential as a chemotherapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.